Quinine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUPRKONTZGTKE-WZBLMQSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044280 | |
| Record name | Quinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Quinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014611 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 500 mg/L at 15 °C, 1 g dissolves in: 1900 mL water, 760 mL boiling water, 1 g dissolves in: 80 mL benzene (18 mL at 50 °C), 1.2 mL chloroform, 250 mL dry ether, 20 mL glycerol, 0.8 mL alcohol, 1900 mL of 10% ammonia water; almost insoluble in petroleum ether, Soluble in ether, chloroform, carbon disulfide, glycerol, alkalies, and acids (with formation of salts), Sol in pyrimidine, 3.34e-01 g/L | |
| Record name | Quinine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00468 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | QUININE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2501 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Quinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014611 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Triboluminescent, orthorhombic needles from absolute alcohol, Bulky, white, amorphous powder or crystalline alkaloid, CRYSTALS TURN BROWN ON EXPOSURE TO AIR | |
CAS No. |
72402-53-0, 130-95-0, 1407-83-6 | |
| Record name | (8α,9R)-(±)-6′-Methoxycinchonan-9-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72402-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinine [BAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinine tannate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001407836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00468 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cinchonan-9-ol, 6'-methoxy-, (8.alpha.,9R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.550 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7V27PHC7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | QUININE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2501 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Quinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014611 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
177 °C (some decomposition), Microcrystalline powder; mp: 57 °C; efflorescent; loses one water molecule in air, two water molecules over sulfuric acid; anhydrous at 125 °C /Quinine trihydrate/, 57 °C | |
| Record name | Quinine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00468 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | QUININE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2501 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Quinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014611 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse totale de la quinine a été une étape importante en chimie organique. La première synthèse totale stéréosélective a été réalisée par Gilbert Stork en 2001. La voie de synthèse implique plusieurs étapes, y compris la formation de quinotoxine, qui est ensuite convertie en this compound par une série de réactions .
Méthodes de production industrielle : La production industrielle de la this compound implique principalement l’extraction de l’écorce du quinquina. L’écorce est récoltée, séchée, puis soumise à une série de processus d’extraction et de purification pour isoler la this compound. La this compound extraite est ensuite convertie en différents sels, tels que le sulfate de this compound ou le chlorhydrate de this compound, pour une utilisation médicinale .
Analyse Des Réactions Chimiques
Types de réactions : La quinine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Par exemple, elle peut être oxydée pour former de la quinotoxine, qui peut ensuite subir une réduction pour régénérer la this compound .
Réactifs et conditions courants :
Oxydation : Des réactifs comme l’hypobromite de sodium sont utilisés pour l’oxydation de la this compound en quinotoxine.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent la quinotoxine et d’autres dérivés, en fonction des conditions de réaction et des réactifs utilisés .
4. Applications de la recherche scientifique
La this compound a un large éventail d’applications dans la recherche scientifique :
Chimie : Elle sert de catalyseur chiral dans la synthèse asymétrique.
Biologie : La this compound est utilisée pour étudier les effets des alcaloïdes sur les systèmes biologiques.
Applications De Recherche Scientifique
Historical Context and Mechanism of Action
Quinine has been utilized for over 400 years as an antimalarial agent. It acts primarily as a blood schizonticide, targeting the Plasmodium species responsible for malaria. The mechanism involves the inhibition of heme polymerase, leading to the accumulation of toxic heme within the parasite's food vacuole, ultimately resulting in its death. Despite its efficacy, this compound's use has declined due to the emergence of more effective and less toxic alternatives, such as artemisinin derivatives.
Antimalarial Applications
This compound remains crucial in treating severe malaria, especially in cases resistant to chloroquine. It is often administered intravenously in life-threatening situations.
Efficacy Data from Clinical Studies
A review of various studies highlights the effectiveness of this compound in different regions with varying resistance patterns:
| Study Site | Year | Sample Size | Treatment Regimen | Cure Rate |
|---|---|---|---|---|
| Thailand | 1984-1985 | 66 children | This compound | 85% |
| Cambodia | 1983 | 119 adults | Mefloquine + SP | 98% |
| Equatorial Guinea | 1999 | 114 children | This compound | 94.5% |
| Cameroon | 2005 | 30 children | This compound | 100% |
These studies illustrate that while this compound is effective, its cure rates can vary significantly based on geographic resistance patterns and treatment regimens .
Treatment of Muscle Cramps
This compound has been explored for its efficacy in treating nocturnal leg cramps. A notable study utilized an n-of-1 trial design involving patients suffering from muscle cramps:
- Participants: 13 patients aged around 75 years
- Method: Randomized crossover design with placebo
- Results: Three patients showed significant improvement with this compound (p < 0.05), while others noted non-significant benefits .
This study underscores this compound's potential role in managing muscle cramps despite its side effects.
Other Therapeutic Uses
Beyond its antimalarial properties, this compound has been investigated for several other applications:
- Antipyretic and Analgesic Effects: Historically used to reduce fever and relieve pain.
- Management of Babesiosis: Effective against the Babesia parasite.
- Potential Role in SARS-CoV-2 Prevention: Although trials were terminated, initial investigations suggested possible antiviral properties .
Adverse Effects and Safety Concerns
This compound is associated with several adverse effects, including:
- Cinchonism: Characterized by tinnitus, headache, and visual disturbances.
- Thrombocytopenia: Documented cases show a significant drop in platelet counts among patients treated with this compound .
- Kidney Injury Risk: Long-term exposure to this compound has been linked to an increased risk of acute kidney injury .
Case Study: this compound-Induced Thrombocytopenia
A randomized controlled trial involving children with severe malaria revealed that approximately 30% of patients treated with this compound experienced a significant drop in platelet count compared to only 10% in those treated with artesunate combination therapy (p = 0.02). Despite this adverse effect, no bleeding incidents were reported .
Case Study: Efficacy in Pregnancy
This compound continues to be a critical treatment option for pregnant women suffering from malaria, particularly during the first trimester when safer alternatives are not available .
Mécanisme D'action
La quinine exerce ses effets antipaludéens en interférant avec la capacité du parasite à digérer l’hémoglobine. Elle inhibe la formation d’hémozoïne, un sous-produit toxique de la digestion de l’hémoglobine, ce qui entraîne l’accumulation d’hème libre, qui est toxique pour le parasite. Cela entraîne la mort du parasite du paludisme . De plus, la this compound affecte la membrane musculaire et les canaux sodiques, ce qui explique son utilisation dans le traitement des troubles musculaires .
Composés similaires :
Chloroquine : Un autre médicament antipaludéen qui est plus efficace pour supprimer la croissance des formes sanguines du parasite du paludisme.
Artéméther et luméfantrine : Ces médicaments sont utilisés dans les traitements combinés contre le paludisme et ont des mécanismes d’action différents de ceux de la this compound.
Unicité de la this compound : Le mécanisme d’action unique de la this compound, le développement lent de la résistance et son importance historique en tant que l’un des premiers composés chimiques utilisés pour traiter une maladie infectieuse mettent en évidence son importance. Contrairement aux antipaludéens synthétiques, la this compound est dérivée d’une source naturelle et a une gamme d’applications plus large .
Comparaison Avec Des Composés Similaires
Table 1: Structural and Functional Comparison of this compound and Related Compounds
| Compound | Molecular Formula | Source/Origin | Key Structural Differences | Primary Use |
|---|---|---|---|---|
| This compound | C₂₀H₂₄N₂O₂ | Cinchona bark | Reference compound | Antimalarial, muscle cramps |
| Chloroquine | C₁₈H₂₆ClN₃ | Synthetic (4-aminoquinoline) | Lacks quinuclidine ring; amino group at C4 | Antimalarial, autoimmune diseases |
| Hydroxychloroquine | C₁₈H₂₆ClN₃O | Synthetic derivative of CQ | Hydroxyl group added to side chain | Similar to CQ, reduced toxicity |
| Cinchonine | C₁₉H₂₂N₂O | Cinchona bark | Stereoisomer of this compound; altered substituents | Antimalarial research |
| 8-Hydroxyquinoline | C₉H₇NO | Synthetic | Simpler quinoline core with hydroxyl group | Antimicrobial, metal chelation |
Chloroquine (CQ) and hydroxychloroquine (HCQ), both 4-aminoquinolines, retain this compound’s quinoline core but lack the quinuclidine ring, reducing neurological side effects . Cinchonine, a stereoisomer, shows lower antimalarial potency due to altered stereochemistry .
Pharmacological Activity at Receptors
This compound’s receptor interactions differ markedly from analogs (Table 2).
Table 2: Receptor Pharmacology of this compound and Comparators
This compound’s 15-fold lower potency at 5-HT₃AB receptors versus 5-HT₃A highlights its receptor subtype selectivity, unlike chloroquine, which lacks this distinction . At nAChRs, this compound and quinidine exhibit similar IC₅₀ values (~1.7–4 µM), suggesting shared ion channel blockade mechanisms .
Therapeutic Efficacy in Malaria
Table 3: Clinical Outcomes in Severe Malaria: this compound vs. Artesunate
| Parameter | This compound (n=56) | Artesunate (n=57) | P-value |
|---|---|---|---|
| Mortality | 22% | 12% | 0.22 |
| Hypoglycemia Events | 28% | 10% | 0.03 |
| Parasite Clearance | Slower | Faster | 0.019 |
This compound’s slower action and higher hypoglycemia risk limit its use in severe malaria compared to artemisinin derivatives.
Metabolic and Physicochemical Properties
- Metabolism : this compound undergoes hepatic oxidation to 3-hydroxythis compound and quinetine, unlike chloroquine, which is metabolized to desethylchloroquine .
- Polarity : Hydroxylated this compound derivatives (e.g., 2'-OH-quinine) exhibit higher polarity, evidenced by shorter RP-HPLC retention times than this compound .
- Fluorescence : this compound sulfate’s quantum yield (QY=2.63 × 10⁵) is used as a standard for calibrating carbon dots (QY=7.31% in MBC400-CDs) .
Activité Biologique
Quinine, an alkaloid derived from the bark of the cinchona tree, has been historically recognized for its antimalarial properties. Its biological activity extends beyond malaria treatment, encompassing various pharmacological effects, including antimicrobial, analgesic, and potential therapeutic applications in muscle cramps and other conditions. This article delves into the diverse biological activities of this compound, supported by case studies, research findings, and relevant data tables.
This compound acts primarily as a blood schizonticide , targeting the Plasmodium species responsible for malaria. It inhibits heme polymerase, leading to the accumulation of toxic heme within the parasite. This mechanism is crucial in treating chloroquine-resistant strains of Plasmodium falciparum . Additionally, this compound exhibits gametocytocidal activity against P. vivax and P. malariae, making it a versatile agent in malaria management.
Antimicrobial Properties
Recent studies have highlighted this compound's potential as an antimicrobial agent. For instance, a study demonstrated that this compound hydrochloride (Q-HCL) significantly enhances the effectiveness of antimicrobial blue light against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. When combined with blue light therapy, Q-HCL at concentrations as low as 0.125 mg/mL resulted in substantial bacterial inactivation (greater than 5-log reductions) .
Table 1: Antimicrobial Efficacy of this compound Hydrochloride
| Bacterial Species | Q-HCL Concentration (mg/mL) | Log Reduction (CFU) | Statistical Significance |
|---|---|---|---|
| E. coli | 0.125 | >5 | P < 0.01 |
| P. aeruginosa | 0.250 | >5 | P < 0.01 |
| A. baumannii | 0.500 | >7 | P < 0.001 |
Case Study: Muscle Cramps
This compound has been evaluated for its efficacy in treating nocturnal leg cramps through an N-of-1 trial involving 13 patients aged around 75 years. The results indicated that three patients experienced significant benefits from this compound (P < 0.05), while six showed non-significant improvements . The trial underscored the variability in patient response to this compound therapy, suggesting that personalized assessments may be necessary for optimal treatment outcomes.
Table 2: Patient Response to this compound Treatment for Leg Cramps
| Patient ID | Cramps Pre-Treatment | Cramps Post-Treatment | Statistical Significance |
|---|---|---|---|
| 1 | Frequent | Rare | Not Significant |
| 2 | Frequent | Occasional | P < 0.05 |
| 3 | Frequent | Rare | P < 0.05 |
Adverse Effects and Toxicity
Despite its therapeutic benefits, this compound is associated with several adverse effects, including drug-induced thrombocytopenia (DIT) and nephrotic syndrome. A case report documented an instance where an elderly female developed nephrotic syndrome after taking this compound for leg cramps; her condition improved rapidly after discontinuation of the drug and initiation of corticosteroid therapy . This highlights the importance of monitoring patients for potential side effects during this compound treatment.
Q & A
Q. What protocols ensure reproducibility in this compound-loaded nanoparticle formulations for targeted delivery studies?
- Answer : Characterize nanoparticles using dynamic light scattering (DLS), TEM, and HPLC for drug encapsulation efficiency. Publish step-by-step synthesis protocols in supplemental materials, including batch-specific data on polydispersity indices. Validate in vivo targeting via fluorescence imaging and LC-MS/MS biodistribution assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
